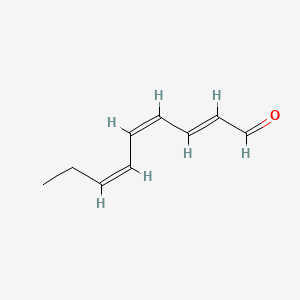

2,4,6-Nonatrienal, (E,Z,Z)-

Description

Precursor Compounds and Metabolic Origins

Alpha-linolenic acid (ALA), an omega-3 fatty acid, is a significant precursor to the formation of (E,Z,Z)-2,4,6-Nonatrienal. researchgate.netnih.govisnff-jfb.com Model studies have demonstrated that the oxidation of ALA, whether induced by copper ions or through enzymatic action, leads to the generation of this and other volatile compounds. isnff-jfb.comnih.gov Research on oat flakes, for instance, has identified (E,E,Z)-2,4,6-nonatrienal as a key aroma compound, with studies suggesting that linolenic acid is its precursor. nih.govcncb.ac.cn While the oxidation of ALA doesn't typically result in an unpleasant fishy odor, it does produce a range of odorants, including the nonatrienal isomer. nih.govresearchgate.net

Other omega-3 polyunsaturated fatty acids (PUFAs), such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), also serve as precursors for (E,Z,Z)-2,4,6-Nonatrienal. researchgate.nettum.de The high number of double bonds in these fatty acids makes them particularly susceptible to rapid oxidation. nih.govresearchgate.net Studies have shown that the oxidation of EPA and DHA, through both autoxidation and enzymatic processes, yields (E,E,Z)-2,4,6-nonatrienal among other volatile compounds. isnff-jfb.comnih.govtum.de In fact, this compound has been identified as having one of the highest flavor dilution factors in the volatile profile generated from the oxidation of EPA. nih.govresearchgate.net

| Precursor Fatty Acid | Oxidation Method | Resulting Formation of (E,E,Z)-2,4,6-Nonatrienal |

| Alpha-Linolenic Acid (ALA) | Copper ion-induced or enzymatic | Yes, as a predominant aroma compound. isnff-jfb.com |

| Eicosapentaenoic Acid (EPA) | Autoxidation or enzymatic (lipoxygenase) | Yes, with a high flavor dilution factor. isnff-jfb.comnih.gov |

| Docosahexaenoic Acid (DHA) | Autoxidation or enzymatic (lipoxygenase) | Yes, as part of a mixture of odorants. nih.govresearchgate.net |

Enzymatic Formation Mechanisms

The enzymatic formation of (E,Z,Z)-2,4,6-Nonatrienal is primarily driven by the lipoxygenase (LOX) pathway. isnff-jfb.comanses.fr Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids. researchgate.net This enzymatic action on precursors like ALA, EPA, and DHA initiates a cascade of reactions that ultimately leads to the formation of various volatile compounds, including (E,Z,Z)-2,4,6-Nonatrienal. isnff-jfb.comnih.gov The enzymatic oxidation of these fatty acids produces the same set of odorants as autoxidation, although the relative amounts may differ. nih.govresearchgate.net

The characteristic aroma of fruits like watermelon is a result of dynamic enzymatic processes that occur upon cutting or disruption of the fruit's cells. ishs.orgcompoundchem.com This releases enzymes that act on fatty acids to produce a variety of volatile compounds. compoundchem.com While C9 aldehydes and alcohols are key contributors to watermelon's aroma, the lipoxygenase (LOX) pathway is central to their formation. researchgate.netnih.gov Research has identified various C9 compounds, including isomers of nonadienal, as being crucial to the typical watermelon scent. researchgate.netnih.gov The formation of these aroma compounds is a direct consequence of the enzymatic degradation of fatty acids present in the fruit. compoundchem.com

Non-Enzymatic Formation Mechanisms

Beyond enzymatic pathways, (E,Z,Z)-2,4,6-Nonatrienal can also be formed through non-enzymatic processes, primarily autoxidation. researchgate.net This process involves the direct reaction of polyunsaturated fatty acids with oxygen, often initiated by factors like heat, light, or the presence of metal ions. mdpi.com Studies have shown that the autoxidation of omega-3 fatty acids like EPA and DHA leads to the formation of (E,E,Z)-2,4,6-nonatrienal. nih.govresearchgate.net Similarly, the autoxidation of alpha-linolenic acid is also a recognized pathway for the generation of this compound. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

100113-51-7 |

|---|---|

Molecular Formula |

C9H12O |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

(2E,4Z,6Z)-nona-2,4,6-trienal |

InChI |

InChI=1S/C9H12O/c1-2-3-4-5-6-7-8-9-10/h3-9H,2H2,1H3/b4-3-,6-5-,8-7+ |

InChI Key |

XHDSWFFUGPJMMN-YUHUOFHPSA-N |

Isomeric SMILES |

CC/C=C\C=C/C=C/C=O |

Canonical SMILES |

CCC=CC=CC=CC=O |

Origin of Product |

United States |

Natural Occurrence and Biological Distribution

Identification and Isolation from Plant-Based Matrices

The (E,Z,Z)-2,4,6-nonatrienal compound and its isomers are notable for their potent aroma profiles, contributing significantly to the sensory characteristics of various plant-based foods.

The (E,E,Z)-isomer of 2,4,6-nonatrienal has been identified as a character-impact aroma compound in oat flakes, responsible for their typical cereal-like, sweet aroma. nih.govresearchgate.net Through aroma extract dilution analysis (AEDA), this compound was found to have the highest flavor dilution (FD) factor of 1024 among the nine most potent odorants in a distillate from commercial oat flakes. nih.govresearchgate.net It possesses an extremely low odor threshold of 0.0002 ng/L in air. nih.govresearchgate.net The concentration of (E,E,Z)-2,4,6-nonatrienal in oat flakes was measured to be 13 µg/kg. nih.govresearchgate.net Studies suggest that linolenic acid is the precursor for this important oat odorant. nih.govresearchgate.net

Table 1: Key Aroma Compounds in Oat Products

| Compound | Identified in | Aroma Description | Flavor Dilution (FD) Factor | Concentration |

| (E,E,Z)-2,4,6-Nonatrienal | Oat Flakes | Cereal, Sweet, Oat-flake-like | 1024 | 13 µg/kg |

| (E,E,Z)-2,4,6-Nonatrienal | Oat Pastry | Oat-like | High | Not specified |

Research has pinpointed (2E,4E,6Z)-nona-2,4,6-trienal as one of the two key compounds responsible for the characteristic and pleasant aroma of fresh walnut kernels (Juglans regia L.). researchgate.netacs.orgnih.gov Using aroma extract dilution analysis, this compound, described as having an oatmeal-like scent, was found to have one of the highest flavor dilution factors among 50 odor-active compounds. researchgate.netnih.gov The natural concentration in fresh walnuts is approximately 10 µg/kg. researchgate.netacs.org Sensory experiments demonstrated that the characteristic walnut aroma is best represented by a combination of sotolon and (2E,4E,6Z)-nona-2,4,6-trienal. researchgate.netacs.org

The (E,E,Z)-isomer of 2,4,6-nonatrienal is a previously unknown but key odorant in beverages prepared from Darjeeling black tea. nih.govacs.orgresearchgate.net Application of aroma extract dilution analysis identified it as having one of the highest flavor dilution factors, contributing an "oat-flake-like" note to the tea's aroma profile. nih.govacs.orgebi.ac.uk Studies have confirmed that (E,E,Z)-2,4,6-nonatrienal is a primary odorant component of Darjeeling black tea. mdpi.com

In watermelon juice, the isomer trans,trans,cis-2,4,6-nonatrienal has been identified among 68 volatile compounds. epa.govactahort.orgresearchgate.netresearchgate.net These aldehydes are formed through dynamic enzymatic processes that occur immediately after the fruit is cut. epa.govactahort.org

Table 2: (E,Z,Z)-2,4,6-Nonatrienal and Isomers in Beverages

| Isomer | Beverage | Aroma Description | Method of Detection |

| (E,E,Z)-2,4,6-Nonatrienal | Darjeeling Black Tea | Oat-flake-like | Aroma Extract Dilution Analysis |

| trans,trans,cis-2,4,6-Nonatrienal | Watermelon Juice | Not specified | SPME-GCMS |

Occurrence as a Biological Volatile in Insect Systems

Geometrical isomers of 2,4,6-nonatrienal are significant semiochemicals, acting as pheromones in certain insect species. ebi.ac.uknih.gov

Male eggplant flea beetles, Epitrix fuscula, produce a blend of volatiles that function as an aggregation pheromone, attracting both males and females. nih.govresearchgate.net The two most abundant components of this pheromone are (2E,4E,6Z)-2,4,6-nonatrienal and (2E,4E,6E)-2,4,6-nonatrienal. nih.govnih.gov Field trials with a mixture of these synthetic compounds confirmed their attractiveness to E. fuscula. nih.gov

A related species, Epitrix hirtipennis, also emits a blend of 2,4,6-nonatrienals. ebi.ac.uknih.gov The most abundant and novel compound identified from this species was concluded to be (2E,4Z,6Z)-2,4,6-nonatrienal, which supports a pheromonal function. nih.govresearchgate.net This specific isomer was found to be attractive to females of the species and was not detected in female beetles. researchgate.net

Table 3: 2,4,6-Nonatrienal Isomers as Insect Pheromones

| Isomer | Insect Species | Pheromone Type | Biological Function |

| (2E,4E,6Z)-2,4,6-Nonatrienal | Epitrix fuscula | Aggregation | Attracts males and females |

| (2E,4Z,6Z)-2,4,6-Nonatrienal | Epitrix hirtipennis | Aggregation | Attractive to females |

Identification in Other Biological and Food Systems

The presence of 2,4,6-nonatrienal isomers is not limited to the matrices above. They have also been identified in other food products and as byproducts of chemical reactions.

The (E,E,Z)-isomer has been identified as a potent aroma-active compound in surimi, contributing to fishy, green, or oily odors. isnff-jfb.com Its formation is linked to the oxidation of omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and alpha-linolenic acid (ALA). isnff-jfb.comscispace.com Studies have shown that (E,E,Z)-2,4,6-nonatrienal exhibits a high FD factor in the oxidation products of both EPA and ALA. isnff-jfb.com Additionally, the (E,Z,Z)-isomer has been reported in curuba fruit and lamb's lettuce. thegoodscentscompany.com

Presence in Seafood Products (e.g., prawns, surimi, algae oil)

(E,Z,Z)-2,4,6-Nonatrienal has been identified as a contributor to the complex aroma profiles of various seafood products. Its formation is often linked to the oxidation of polyunsaturated fatty acids, which are abundant in marine life.

In the context of surimi , a processed fish paste, a related isomer, (E,E,Z)-2,4,6-nonatrienal, has been noted as one of the potent aroma-active compounds. acs.orgnih.govresearchgate.netisnff-jfb.com This compound, along with others, contributes to the fishy, green, oily, or metallic odors characteristic of surimi made from species like silver carp, Pacific whiting, and Alaska pollock. acs.orgnih.govresearchgate.net Specifically, the (E,E,Z)-isomer is associated with a "river water-like" odor, which may be more typical of freshwater fish. researchgate.net

Studies on prawns have also pointed to the presence of (E,E,Z)-2,4,6-nonatrienal as an important aroma compound. researchgate.net Research comparing raw and thermally processed prawns has identified this and other volatile compounds as key to their characteristic aroma. researchgate.net

Furthermore, research into the off-flavors of algae oil , which is rich in docosahexaenoic acid (DHA), has implicated (E,E,Z)-2,4,6-nonatrienal as a key odorant responsible for fishy odors. csic.esresearchgate.net The oxidation of omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and DHA, is a primary pathway for the formation of this compound. csic.esacs.org

Table 1: Detection of 2,4,6-Nonatrienal Isomers in Seafood Products

| Seafood Product | Isomer Detected | Associated Aroma/Flavor | Research Finding |

| Surimi (Silver Carp, Pacific Whiting, Alaska Pollock) | (E,E,Z)-2,4,6-nonatrienal | Fishy, green, oily, metallic, river water-like | Identified as a potent aroma-active compound. acs.orgnih.govresearchgate.netisnff-jfb.comresearchgate.net |

| Prawns | (E,E,Z)-2,4,6-nonatrienal | River water-like | Identified as an important aroma compound. researchgate.net |

| Algae Oil | (E,E,Z)-2,4,6-nonatrienal | Fishy | A key odorant contributing to off-flavors. csic.esresearchgate.net |

Detection in Other Food-Related Sources

Beyond seafood, (E,Z,Z)-2,4,6-nonatrienal and its isomers have been detected in other food items, where they play a significant role in defining the characteristic aroma.

Notably, oat flakes have been found to contain (E,E,Z)-2,4,6-nonatrienal, which is considered a key odorant responsible for their typical cereal-like, sweet aroma. researchgate.netacs.orgnih.gov This compound was identified as having an extremely low odor threshold, making it a highly potent aroma contributor even at low concentrations. acs.orgnih.gov The precursor for this compound in oats is suggested to be linolenic acid. nih.gov A concentration of 13 µg of (E,E,Z)-2,4,6-nonatrienal per kilogram of oat flakes has been measured. acs.orgnih.gov

The (E,E,Z)-isomer has also been identified in black tea , where it contributes an oat-flake-like aroma and is among the most potent odor-active compounds in the beverage infusion. ebi.ac.uk Additionally, this isomer is found in endive . thegoodscentscompany.com

Table 2: Detection of 2,4,6-Nonatrienal Isomers in Other Food-Related Sources

| Food Source | Isomer Detected | Associated Aroma/Flavor | Research Finding |

| Oat Flakes | (E,E,Z)-2,4,6-nonatrienal | Cereal-like, sweet, oat-flake-like | Identified as a key character impact aroma compound with a concentration of 13 µg/kg. researchgate.netacs.orgnih.gov |

| Black Tea | (E,E,Z)-2,4,6-nonatrienal | Oat-flake-like | One of the highest flavor dilution factor odorants in the infusion. ebi.ac.uk |

| Endive | (E,E,Z)-2,4,6-nonatrienal | Not specified | Listed as a natural occurrence. thegoodscentscompany.com |

Biosynthesis and Biotransformation Pathways

Non-Enzymatic Formation Mechanisms

Autoxidation Pathways of Fatty Acids

(E,Z,Z)-2,4,6-Nonatrienal is a recognized product of the autoxidation of ω-3 polyunsaturated fatty acids. ebi.ac.uk Model studies have demonstrated its formation from precursors such as α-linolenic acid (ALA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) when oxidation is initiated by copper ions or lipoxygenase. nih.govtum.decsic.escore.ac.uk The oxidation of these fatty acids is a complex process that leads to a variety of volatile compounds, with (E,E,Z)-2,4,6-nonatrienal being identified as a key odorant, particularly in the oxidation of EPA. nih.govisnff-jfb.com

The mechanism for forming a tri-unsaturated aldehyde like nonatrienal is thought to be more complex than the cleavage of a single monohydroperoxide. researchgate.net It has been suggested that the formation of (2E,4E,6Z)-nonatrienal from α-linolenic acid could proceed through the cleavage of a 9,16-dihydroperoxy-10,12,14-octadecatrienoate dihydroperoxide, which can be formed via photo-oxidation or enzymatic oxidation. researchgate.net Both autoxidation and enzymatic pathways of α-linolenic acid can lead to the formation of 2,4,6-nonatrienal isomers. researchgate.net In the oxidation of linolenic acid, hydroperoxide cleavage can also lead to intermediates like (Z)-1,5-octadien-3-ol, which is then oxidized to (Z)-1,5-octadien-3-one. researchgate.net

Table 1: Fatty Acid Precursors for (E,Z,Z)-2,4,6-Nonatrienal via Autoxidation

| Fatty Acid Precursor | Type | Context of Formation | Reference |

|---|---|---|---|

| α-Linolenic Acid (ALA) | ω-3 | Identified as a precursor in model studies and oats. ebi.ac.ukresearchgate.netnih.gov Formation can occur via autoxidation or enzymatic pathways. researchgate.net | ebi.ac.ukresearchgate.netnih.gov |

| Eicosapentaenoic Acid (EPA) | ω-3 | Oxidation by copper ions or lipoxygenase produces (E,E,Z)-2,4,6-nonatrienal as a key odorant with a high flavor dilution (FD) factor. nih.govtum.de | nih.govtum.de |

| Docosahexaenoic Acid (DHA) | ω-3 | Autoxidation leads to a mixture of odorants, including (E,E,Z)-2,4,6-nonatrienal, contributing to fishy off-flavors. ebi.ac.uknih.gov | ebi.ac.uknih.gov |

Thermal Degradation and Formation during Food Processing

Thermal processes are a significant factor in the generation and degradation of aroma compounds, including (E,Z,Z)-2,4,6-nonatrienal and its isomers.

Toasted Oak Wood: The toasting of oak wood (Quercus petraea) for barrel production leads to the thermal degradation of wood components, forming a variety of volatile compounds. nih.govacs.org (2E,4E,6Z)-Nonatrienal has been identified as an impactful aroma compound in toasted oak, contributing a "puff pastry" note. researchgate.netacs.org Its concentration in the wood is influenced by the temperature and duration of the toasting process, with quantities ranging from a few ng/g to 85 ng/g. researchgate.netacs.org

Oat Pastry: In oats, (E,E,Z)-2,4,6-nonatrienal is considered a character-impact aroma compound, responsible for the typical oat-flake-like smell. researchgate.netnih.govcerealsgrains.org However, studies on the manufacturing of oat pastry show that the concentration of this compound tends to decrease during thermal processing like toasting or frying. acs.orgresearchgate.net While the initial oat flour has a high concentration and odor activity value for (E,E,Z)-2,4,6-nonatrienal, the subsequent heating process leads to its reduction, while other compounds formed via Maillard reactions increase. acs.orgresearchgate.netacs.org

Table 2: Formation and Degradation of 2,4,6-Nonatrienal in Food Processing

| Product | Process | Effect on 2,4,6-Nonatrienal | Key Findings | Reference |

|---|---|---|---|---|

| Toasted Oak Wood | Thermal Degradation (Toasting) | Formation | (2E,4E,6Z)-Nonatrienal is formed, contributing a "puff pastry" aroma. researchgate.netacs.org Its concentration depends on toasting intensity. acs.org | researchgate.netacs.org |

| Oat Pastry | Thermal Processing (Toasting/Frying) | Degradation | The concentration of (E,E,Z)-2,4,6-nonatrienal, a key aroma compound in the raw flour, decreases during processing. acs.orgresearchgate.net | acs.orgresearchgate.netacs.org |

Isomerization Induced by Environmental Factors

The geometry of the double bonds in the nonatrienal molecule is susceptible to change under the influence of environmental factors. Studies on related conjugated triene systems, such as methyl 2,4,6-decatrienoate, have shown that exposure to daylight can cause ready isomerization, leading to the formation of complex mixtures of geometric isomers. researchgate.net This suggests that light is a significant factor in the stability of the specific (E,Z,Z)- configuration. Furthermore, it has been noted that storage can lead to isomerization of the double bond at the C-2 position, resulting in a mixture of the 2E,4E,6Z and 2E,4E,6E isomers. researchgate.net

Degradation and Transformation Studies

The reactivity of the conjugated triene system and the aldehyde functional group makes (E,Z,Z)-2,4,6-nonatrienal susceptible to various degradation and transformation reactions, including oxidation, isomerization, and enzymatic reduction.

Oxidative Degradation Products

Table 3: Key Products from the Oxidative Degradation of ω-3 Fatty Acids

| Compound | Associated Odor/Flavor Notes | Reference |

|---|---|---|

| (E,E,Z)-2,4,6-Nonatrienal | Oat-like, contributes to fishy off-flavor | nih.govtum.decsic.es |

| trans-4,5-Epoxy-(E,Z)-2,7-decadienal | Identified as a major product with a high flavor dilution factor | nih.govtum.decsic.esacs.org |

| (Z)-1,5-Octadien-3-one | Key odorant in oxidized EPA | nih.govtum.decsic.esacs.org |

| (Z,Z)-3,6-Nonadienal | Key odorant contributing to fishy off-flavor | csic.escore.ac.uk |

| (Z)-3-Hexenal | Key odorant in oxidized EPA | nih.govcsic.es |

| (Z,Z)-2,5-Octadienal | Key odorant in oxidized EPA | csic.es |

Isomerization Dynamics and Stereochemical Changes

The (E,Z,Z)- configuration is one of several possible geometric isomers of 2,4,6-nonatrienal. Other documented stereoisomers include (E,E,Z)-2,4,6-nonatrienal, (E,E,E)-2,4,6-nonatrienal, and (E,Z,E)-2,4,6-nonatrienal. nist.govnist.gov The double bonds within the conjugated system can undergo isomerization, leading to a shift in the compound's stereochemistry.

This dynamic process can be influenced by external factors such as light and storage conditions. researchgate.netresearchgate.net For instance, the conversion of the initial isomer to a mixture containing the more stable all-trans (E,E,E) isomer or other combinations like the (E,E,Z) isomer can occur over time. researchgate.net This isomerization is significant as different isomers can possess distinct sensory properties and chemical reactivity.

Enzymatic Transformations (e.g., aldehyde reductase activity)

The aldehyde group of (E,Z,Z)-2,4,6-nonatrienal is a target for enzymatic transformation. Aldehyde reductases, a broad family of enzymes, catalyze the reduction of aldehydes to their corresponding alcohols. Aldose reductase (AR), a member of the aldo-keto reductase superfamily, is known to be an efficient catalyst for the reduction of medium- to long-chain saturated and unsaturated aldehydes. acs.org While saturated aldehydes like propionaldehyde (B47417) are poor substrates, α,β-unsaturated aldehydes can be effectively reduced. acs.orgnih.gov

In cellular metabolism, α,β-unsaturated aldehydes can react with glutathione (B108866) (GSH) to form adducts, which are then rapidly reduced by intracellular carbonyl reductases, such as aldose reductase, to their alcohol forms. jst.go.jp Fungal enzymes, such as carboxylate reductase (CAR) from Neurospora crassa, also exhibit broad substrate acceptance and can reduce a variety of aldehydes. nih.gov These enzymatic activities represent a key pathway for the detoxification and transformation of reactive aldehydes within biological systems.

Synthetic Methodologies and Analog Development

Total Synthesis Strategies for 2,4,6-Nonatrienal and its Isomers

The construction of the C9 carbon chain with three specific double bonds is a significant synthetic challenge. Chemists have employed several classical and modern organic reactions to achieve this, with control of stereochemistry being the paramount objective.

The Wittig reaction is a cornerstone in the synthesis of alkenes and has been extensively used to prepare various isomers of 2,4,6-nonatrienal. ontosight.ailibretexts.org This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent) to form an alkene and a phosphine (B1218219) oxide, with the latter providing a strong thermodynamic driving force for the reaction. organic-chemistry.orgmasterorganicchemistry.com

A key advantage of the Wittig reaction is the ability to control the stereochemistry (E/Z or trans/cis) of the resulting double bond. libretexts.org The geometry of the alkene is influenced by the nature of the substituents on the ylide.

Non-stabilized ylides (with alkyl or H substituents) typically react under kinetic control to yield (Z)-alkenes. organic-chemistry.org

Stabilized ylides (with electron-withdrawing groups like esters or ketones) generally favor the formation of (E)-alkenes. organic-chemistry.org

This stereoselectivity is critical for synthesizing specific isomers of 2,4,6-nonatrienal. For instance, the synthesis of (2E,4E,6Z)-nonatrienal has been successfully validated through a multi-step approach centered around the Wittig reaction. researchgate.netresearchgate.net The general strategy involves the sequential or convergent coupling of smaller fragments. A typical synthesis might start with a C5 or C6 aldehyde which is then extended using an appropriate phosphorus ylide to introduce a new double bond with the desired stereochemistry. researchgate.net For example, reacting an aldehyde with a phosphonium (B103445) ylide is a common method to produce the trienal structure.

The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered oxaphosphetane intermediate. organic-chemistry.orgpitt.edu This intermediate then decomposes to give the final alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.compitt.edu By carefully selecting the ylide and reaction conditions, chemists can direct the synthesis towards the desired geometric isomer of 2,4,6-nonatrienal.

Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that can be employed to build the backbone of unsaturated aldehydes like 2,4,6-nonatrienal. ontosight.aiontosight.ai The reaction involves the coupling of two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy carbonyl compound (an aldol addition product), which can then be dehydrated to yield an α,β-unsaturated carbonyl compound (an aldol condensation product). libretexts.org

For the synthesis of 2,4,6-nonatrienal, a crossed or mixed aldol condensation between different aldehyde reactants would be necessary. libretexts.org The strategy involves a stepwise construction of the nine-carbon chain. For example, a three-carbon aldehyde could react with another three-carbon aldehyde to form a six-carbon enal. This product could then undergo a subsequent aldol reaction with another three-carbon aldehyde to generate the final nine-carbon trienal structure after dehydration.

Controlling the regioselectivity and preventing self-condensation in mixed aldol reactions can be challenging. libretexts.org However, the success of these reactions can be improved by using one carbonyl reactant that cannot form an enolate (lacking α-hydrogens) or by using pre-formed enolates. libretexts.org The dehydration step, which introduces the double bond, typically occurs in conjugation with the carbonyl group. libretexts.org While mentioned as a potential route, detailed, specific examples for the synthesis of (E,Z,Z)-2,4,6-nonatrienal via this method are less commonly cited in recent literature compared to Wittig-based approaches.

Beyond Wittig and aldol reactions, other classical organic synthesis methods can be adapted to prepare 2,4,6-nonatrienal. The use of Grignard reagents, for example, represents a viable strategy for constructing the carbon skeleton. ontosight.ai

Grignard reagents (R-Mg-X) are powerful nucleophiles used to form new carbon-carbon bonds by reacting with electrophiles like carbonyl compounds. wikipedia.orglibretexts.org A potential synthetic route to 2,4,6-nonatrienal could involve the reaction of a Grignard reagent derived from a halogenated diene with an appropriate aldehyde or formate (B1220265) ester. For example, a C6 diene-magnesium halide could react with a three-carbon α,β-unsaturated aldehyde (like acrolein) or its equivalent. Subsequent oxidation of the resulting secondary alcohol would yield the target trienal.

The preparation and use of Grignard reagents require anhydrous conditions as they are highly reactive towards water. libretexts.orgrroij.com The reaction involves treating an organic halide with magnesium metal in an ether solvent, which stabilizes the resulting organomagnesium compound. rroij.com This method offers a robust way to assemble the carbon framework, which can then be further functionalized to achieve the final 2,4,6-nonatrienal structure.

Synthesis of Labeled Analogues for Mechanistic and Quantitative Research

To accurately quantify the concentration of volatile compounds like 2,4,6-nonatrienal in complex matrices and to study their formation pathways, isotopically labeled internal standards are indispensable.

Stable Isotope Dilution Analysis (SIDA) is a highly accurate quantification method that relies on the use of a stable isotope-labeled version of the analyte as an internal standard. researchgate.net For 2,4,6-nonatrienal, a carbon-13 (¹³C) labeled analog has been synthesized and successfully applied. researchgate.netnih.gov

Specifically, ¹³C-labeled (E,E,Z)-2,4,6-nonatrienal was developed for a SIDA to quantify the natural occurrence of this potent aroma compound in oat flakes. researchgate.netresearchgate.netnih.govcncb.ac.cn The synthesis of the labeled standard mirrors the strategies used for the unlabeled compound, but incorporates starting materials enriched with ¹³C at specific positions. This ensures the labeled standard has nearly identical chemical and physical properties to the natural analyte, but a different mass that is distinguishable by mass spectrometry. researchgate.netnih.gov

By adding a known amount of the ¹³C-labeled internal standard to a sample, any variations in sample preparation, extraction, and analysis affect both the analyte and the standard equally. researchgate.net This allows for precise and accurate quantification, which was used to determine the concentration of (E,E,Z)-2,4,6-nonatrienal in oat flakes to be 13 µg/kg. nih.govebi.ac.uk

Biological and Ecological Roles

Pheromonal Functions in Insect Communication

(E,Z,Z)-2,4,6-Nonatrienal is a key component in the chemical language of certain insects, functioning as a pheromone to mediate social behaviors. Its primary role has been identified in the communication of flea beetles, where it acts as a critical signal for aggregation.

Several species of flea beetles (Coleoptera: Chrysomelidae) utilize isomers of 2,4,6-nonatrienal as male-produced aggregation pheromones, which attract both males and females to a specific location, typically a host plant, for feeding and mating. usda.govnih.gov Research has specifically identified the role of these compounds in the tobacco flea beetle (Epitrix hirtipennis) and the eggplant flea beetle (Epitrix fuscula). nih.govresearchgate.net

In the tobacco flea beetle, (E. hirtipennis), males emit a blend of 2,4,6-nonatrienal isomers. The most abundant and characteristic component of this blend has been identified as (2E,4Z,6Z)-2,4,6-nonatrienal. usda.govnih.govresearchgate.net This specific isomer has been shown to be attractive to female tobacco flea beetles, supporting its function as a crucial part of the species' aggregation pheromone. researchgate.net

For the eggplant flea beetle (E. fuscula), the male-produced aggregation pheromone consists of a different blend of isomers, primarily (2E,4E,6Z)-2,4,6-nonatrienal and (2E,4E,6E)-2,4,6-nonatrienal. nih.govresearchgate.net The specific ratios and combinations of these isomers are critical for eliciting the aggregation response in conspecific beetles.

Table 1: Identified 2,4,6-Nonatrienal Isomers in Flea Beetle Aggregation Pheromones

| Flea Beetle Species | Common Name | Key Pheromone Components |

| Epitrix hirtipennis | Tobacco Flea Beetle | (2E,4Z,6Z)-2,4,6-Nonatrienal (most abundant), (2E,4E,6Z)-2,4,6-Nonatrienal usda.govnih.govpherobase.com |

| Epitrix fuscula | Eggplant Flea Beetle | (2E,4E,6Z)-2,4,6-Nonatrienal, (2E,4E,6E)-2,4,6-Nonatrienal nih.govpherobase.com |

The detection of pheromones like (E,Z,Z)-2,4,6-nonatrienal in insects is a highly sensitive and specific process mediated by the olfactory system. This process begins when volatile molecules enter the pores of sensory hairs, called sensilla, located on the insect's antennae. nih.gov Inside the sensilla, the pheromone molecule is typically bound by an Odorant-Binding Protein (OBP), which transports the hydrophobic molecule through the aqueous sensillum lymph to the surface of an Olfactory Receptor Neuron (ORN). mdpi.com

Insect olfactory receptors (ORs) are fundamentally different from those in vertebrates. They function as ligand-gated ion channels. mdpi.comfrontiersin.org An insect OR is typically a complex consisting of a specific "tuning" receptor protein that determines which odorant it binds to, and a universal co-receptor (Orco). nih.govijbs.com When the pheromone molecule binds to its specific tuning receptor, it causes a conformational change in the receptor-Orco complex, opening the ion channel. nih.gov This leads to a flow of ions across the neuron's membrane, depolarizing the cell and generating an electrical signal that is sent to the antennal lobe of the insect's brain for processing. This intricate mechanism ensures that even minute quantities of the specific pheromone can trigger a behavioral response. frontiersin.org

The identification of 2,4,6-nonatrienal isomers as key aggregation pheromones in economically significant pests like the tobacco and eggplant flea beetles has important implications for chemoecological research and practical pest management. nyxxb.cn Understanding the chemical signals that mediate insect behavior is fundamental to developing environmentally benign control strategies.

In pest management, these pheromones can be leveraged for:

Monitoring: Pheromone-baited traps can be deployed in agricultural fields to detect the presence and monitor the population density of pest flea beetles. oup.complantarchives.org This allows for early warning and more precise timing of control measures.

Mating Disruption: While primarily identified as aggregation pheromones, releasing large quantities of the synthetic pheromone into the environment can potentially interfere with the beetles' ability to locate mates and suitable host plants, disrupting their life cycle.

These semiochemical-based tactics offer a species-specific and more sustainable alternative to broad-spectrum insecticides, contributing to integrated pest management (IPM) programs that aim to reduce reliance on conventional chemical pesticides. oup.com

Role in Plant Physiology and Defense Mechanisms

Volatile organic compounds are a crucial part of a plant's defense arsenal. While (E,Z,Z)-2,4,6-Nonatrienal is known as an insect pheromone, it and its isomers are also found in plants, where they are linked to defense and signaling pathways. These compounds are often byproducts of the oxylipin pathway, which is activated in response to stress. nih.gov Specifically, they can be formed from the oxidative degradation of fatty acids like α-linolenic acid, a process that is initiated by physical damage or pathogen attack. nih.govresearchgate.netnih.gov

Plants, when wounded or attacked by herbivores or pathogens, release a blend of volatile compounds known as green leaf volatiles (GLVs). wikipedia.orgmdpi.comnih.gov This release is a rapid defense response. The oxylipin pathway, a central component of this response, breaks down fatty acids like linolenic acid to produce various signaling molecules, including jasmonic acid, and a range of C6 and C9 aldehydes, such as nonatrienal isomers. nih.govresearchgate.net

The (E,E,Z)-isomer of 2,4,6-nonatrienal has been identified as a potent aroma compound in oat flakes, where its precursor is linolenic acid. nih.govresearchgate.net The release of such aldehydes upon tissue damage can serve a direct defensive function. Many GLVs possess antimicrobial properties that can inhibit the growth of bacteria and fungi at the site of the wound, preventing infection. wikipedia.org They can also act as direct deterrents to feeding herbivores.

Beyond direct defense, the emission of GLVs, including nonatrienals, serves a critical signaling function in broader plant-insect interactions. When a plant is damaged by an herbivore, the released volatiles act as an airborne alarm signal. wikipedia.org

This chemical message can have several effects:

Attraction of Natural Enemies: The volatile plume can attract parasitic wasps or predatory insects that prey on the herbivores feeding on the plant. wikipedia.org For example, corn plants under attack by caterpillars release GLVs that attract wasps to parasitize the caterpillars. wikipedia.org

Plant-to-Plant Communication: Neighboring, undamaged plants can detect these airborne signals. wikipedia.orgoup.com This eavesdropping allows them to "prime" their own defense systems, enabling a faster and more robust response if they are subsequently attacked. wikipedia.orgnih.gov

Host Location Cue: For herbivores, these same compounds can act as cues to locate a suitable host plant. The specific blend of volatiles can signal the plant's identity and condition. This is exploited by specialist herbivores like the Epitrix flea beetles, which use the plant-derived precursor molecules to synthesize their own pheromones.

Therefore, compounds like (E,Z,Z)-2,4,6-Nonatrienal are part of a complex chemical information network, where their meaning and function depend on the context and the organism perceiving the signal.

Broader Biological Activities in Natural Sources (Research Context)

Antimicrobial, Antifungal, and Antioxidant Properties (Research Hypothesis/Area)

Direct research into the antimicrobial, antifungal, or antioxidant properties of (E,Z,Z)-2,4,6-Nonatrienal is limited. However, based on the known activities of structurally similar α,β-unsaturated aldehydes, it is a hypothesized area of research. These compounds are known for their high reactivity, which can translate into biological activity.

Antimicrobial and Antifungal Potential: A research hypothesis for the antimicrobial and antifungal activity of (E,Z,Z)-2,4,6-Nonatrienal is supported by studies on other naturally occurring unsaturated aldehydes.

(E)-2-hexenal: This C6 aldehyde has demonstrated dose-dependent inhibitory effects against the growth of Botrytis cinerea, a pathogenic fungus responsible for gray mold in many plant species. frontiersin.org The mechanism of action involves the disruption of the fungal plasma membrane via the inhibition of ergosterol (B1671047) biosynthesis. frontiersin.org

(E,Z)-2,6-nonadienal and (E)-2-nonenal: These C9 aldehydes, known as key aroma compounds in cucumbers, have been shown to possess activity against pathogenic bacteria, indicating a potential role in plant defense. thegoodscentscompany.com

Given that (E,Z,Z)-2,4,6-Nonatrienal shares the core α,β-unsaturated aldehyde structure, it is plausible that it could exhibit similar membrane-disrupting or enzyme-inhibiting activities against certain microbes and fungi. Its conjugated three-double-bond system could influence its reactivity and specificity toward microbial targets.

Table 2: Bioactivity of Unsaturated Aldehydes Structurally Related to 2,4,6-Nonatrienal

| Compound | Chemical Formula | Source Example | Observed Bioactivity (Research Context) |

|---|---|---|---|

| (E)-2-Hexenal | C₆H₁₀O | Green leaves, Fruits | Antifungal against Botrytis cinerea. frontiersin.org |

| (E)-2-Nonenal | C₉H₁₆O | Cucumber, Watermelon | Antibacterial. thegoodscentscompany.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| (E,Z,Z)-2,4,6-Nonatrienal |

| (E,E,Z)-2,4,6-Nonatrienal |

| (E)-2-Hexenal |

| (E)-2-Nonenal |

| (E,Z)-2,6-Nonadienal |

| Acetyl-CoA |

| Ecdysteroids |

| Ergosterol |

| Linolenic acid |

| Malonyl-CoA |

| Palmitate |

| Pheromone Biosynthesis Activating Neuropeptide (PBAN) |

Analytical Methodologies for Characterization and Quantification in Research

Extraction and Sample Preparation Techniques

Isolating (E,Z,Z)-2,4,6-nonatrienal from complex food matrices is a critical first step that significantly influences the accuracy of subsequent analyses. The choice of technique depends on the nature of the sample and the target compound's volatility.

Solvent Extraction: This classical technique is frequently used to isolate aroma compounds. In the analysis of oat flakes, for instance, solvent extraction was a key part of the initial preparation of a distillate for aroma analysis. This method involves using a solvent, such as diethyl ether, to dissolve and extract the volatile compounds from the sample.

Vacuum Distillation: To prevent the thermal degradation of sensitive aroma compounds like (E,Z,Z)-2,4,6-nonatrienal, vacuum distillation is often employed. This technique lowers the boiling points of compounds by reducing the pressure, allowing for their gentle separation from the non-volatile matrix. A combined solvent extraction/vacuum distillation approach has been successfully used to prepare distillates from oat flakes, which were then subjected to further analysis. This method is particularly suitable for isolating thermosensitive and high-boiling point aroma compounds.

Solid Phase Microextraction (SPME): SPME is a modern, solvent-free technique ideal for the analysis of volatile and semi-volatile compounds. It utilizes a fused silica (B1680970) fiber coated with a stationary phase to adsorb and concentrate analytes from a sample's headspace. This method is valued for its simplicity, speed, and sensitivity. In headspace SPME (HS-SPME), the fiber is exposed to the vapor phase above the sample, which is often heated to a controlled temperature (e.g., 60°C) to facilitate the release of volatile compounds.

| Technique | Principle | Application Example | Advantages |

|---|---|---|---|

| Solvent Extraction | Utilizes a solvent to dissolve and isolate target compounds from a matrix. | Initial extraction of aroma compounds from oat flakes. | Effective for a wide range of compounds. |

| Vacuum Distillation | Separates compounds at reduced pressure, lowering their boiling points. | Used in combination with solvent extraction to create a distillate for aroma analysis of oat flakes. | Prevents thermal degradation of sensitive compounds. |

| Solid Phase Microextraction (SPME) | Adsorbs and concentrates volatile compounds onto a coated fiber from the sample's headspace. | Analysis of volatile flavor compounds in various food products. | Solvent-free, rapid, simple, and sensitive. |

Chromatographic Separation Techniques

Following extraction, chromatographic methods are essential for separating the complex mixture of volatile compounds, allowing for the isolation of (E,Z,Z)-2,4,6-Nonatrienal before its identification.

Gas Chromatography (GC)

Gas chromatography is the primary technique for separating volatile compounds like (E,Z,Z)-2,4,6-nonatrienal. In this method, the volatile extract is injected into a GC system, where it is vaporized and carried by an inert gas through a column. Separation occurs based on the differential partitioning of compounds between the mobile gas phase and the stationary phase lining the column.

A powerful extension of this technique is Gas Chromatography-Olfactometry (GC-O). As separated compounds elute from the GC column, the effluent is split and directed to both a chemical detector (like a mass spectrometer) and a sniffing port, where a trained sensory panelist can detect and describe the odor of each compound. This was instrumental in identifying (E,E,Z)-2,4,6-nonatrienal as a key, potent aroma compound in oat flakes, where it was noted for its characteristic cereal, sweet aroma.

High-Performance Liquid Chromatography (HPLC)

While GC is more common for volatile analysis, High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for the purification of synthesized compounds or for the analysis of less volatile or thermally unstable substances. In one study, semi-preparative HPLC was used to purify synthesized (2E,4E,6Z)-nonatrienal using a chiral phase column, demonstrating its utility in obtaining pure standards for confirmation and quantification.

| Technique | Principle of Separation | Specific Application for 2,4,6-Nonatrienal |

|---|---|---|

| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. | Used to separate the compound from complex aroma extracts of oat flakes and walnuts. |

| Gas Chromatography-Olfactometry (GC-O) | Combines GC separation with human sensory detection to identify odor-active compounds. | Critical for identifying (E,E,Z)-2,4,6-nonatrienal as a character-impact aroma compound. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on the partitioning of compounds between a liquid mobile phase and a solid stationary phase. | Used for the semi-preparative purification of synthesized (2E,4E,6Z)-nonatrienal. |

Spectrometric Identification Techniques

Once isolated, spectrometric techniques provide the definitive structural information needed to confirm the identity and stereochemistry of the compound.

Mass Spectrometry (MS)

Mass Spectrometry is almost universally coupled with Gas Chromatography (GC-MS) for the identification of volatile compounds. After separation by GC, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint based on the mass-to-charge ratio of the fragments, allows for the positive identification of the compound. MS was a crucial technique used to confirm the identity of (E,E,Z)-2,4,6-nonatrienal in the study of oat flake aroma.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Determination

While MS can confirm the molecular weight and fragmentation pattern, it cannot easily distinguish between geometric isomers (different spatial arrangements around double bonds). Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for determining the precise stereochemistry of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and spatial relationship of atoms. This technique was essential in unequivocally confirming the (E,Z,Z) configuration of the 2,4,6-nonatrienal isomer identified in oat flakes.

Olfactometric Techniques for Aroma Compound Analysis

Olfactometric techniques combine instrumental separation with human sensory perception to identify odor-active compounds within a complex mixture of volatiles.

Gas Chromatography-Olfactometry (GC-O) is a pivotal technique for discerning which volatile compounds in a sample are responsible for its aroma. The method integrates a gas chromatograph, which separates volatile compounds, with an olfactometer, which allows a human assessor to smell the compounds as they exit the instrument. The effluent from the gas chromatograph is split, with one portion directed to a chemical detector (like a mass spectrometer) and the other to a heated sniffing port where a trained panelist can detect and describe any odors.

In the analysis of oat flakes, GC-O was employed to detect aroma-active compounds in a prepared distillate. This process allowed researchers to screen for and identify nine specific odorants, distinguishing them from hundreds of other non-aromatic volatile compounds present. Similarly, GC-O has been utilized in the study of walnut aromas, where isolates were analyzed to screen for specific odorants. This technique is crucial for pinpointing the exact compounds that contribute to a product's scent profile, as perceived by the human nose.

Aroma Extract Dilution Analysis (AEDA) is a method used in conjunction with GC-O to determine the relative potency of an odorant. The process involves the stepwise dilution of a sample extract, with each dilution being analyzed by GC-O. The highest dilution at which an aroma can still be detected is recorded as the Flavor Dilution (FD) factor. A higher FD factor indicates a more potent and significant aroma compound.

AEDA was instrumental in identifying (E,E,Z)-2,4,6-nonatrienal as the key character impact aroma compound in oat flakes. In one study, it was detected with the highest FD factor of 1024, significantly greater than other identified odorants like (E)-beta-damascenone and (Z)-3-hexenal. This finding highlighted its primary role in the typical cereal-like, sweet aroma of the flakes. In other analyses of oat products, this compound demonstrated exceptionally high FD factors, reaching up to 8192. In studies on fresh walnuts, (2E,4E,6Z)-nona-2,4,6-trienal was also found to be one of the two odorants with the highest flavor dilution factors.

Table 1: Flavor Dilution (FD) Factors of Selected Aroma Compounds in Oat Flakes

| Compound | FD Factor | Aroma Description |

|---|---|---|

| (E,E,Z)-2,4,6-Nonatrienal | 1024 | Cereal, sweet, oat flake-like |

| (E)-beta-Damascenone | Low | Not specified |

| (Z)-3-Hexenal | Low | Not specified |

This table is based on data from a study identifying the character impact aroma compound of oat flakes.

Quantitative Analysis Methods

Stable Isotope Dilution Analysis (SIDA) is a highly accurate method for quantifying chemical substances. It involves adding a known amount of a stable isotope-labeled version of the target compound (an internal standard) to the sample. The ratio of the naturally occurring compound to the labeled standard is then measured, typically using mass spectrometry, allowing for precise quantification that corrects for sample loss during preparation and analysis.

A SIDA method was specifically developed for (E,E,Z)-2,4,6-nonatrienal using a synthesized, carbon-13-labeled version of the compound as the internal standard. Application of this method determined the concentration of (E,E,Z)-2,4,6-nonatrienal in commercial oat flakes to be 13 µg/kg. SIDA has also been applied to quantify 17 key odorants in walnuts, demonstrating its utility in complex food matrices.

Table 2: SIDA Quantification of (E,E,Z)-2,4,6-Nonatrienal in Oat Flakes

| Analyte | Matrix | Concentration (µg/kg) | Internal Standard Used |

|---|

This table reflects the quantitative results from the SIDA of oat flakes.

Table 3: Odor Activity Value (OAV) Data for (E,E,Z)-2,4,6-Nonatrienal

| Parameter | Value | Unit | Source Matrix |

|---|---|---|---|

| Concentration (by SIDA) | 13 | µg/kg | Oat Flakes |

| Odor Threshold | 0.0002 | ng/L in air | N/A |

Contribution to Sensory Science and Food Aroma Research

Identification as a Character Impact Aroma Compound

The identification of a compound as having a significant impact on the characteristic aroma of a food product is a critical aspect of flavor chemistry. This typically involves sensory analysis, such as gas chromatography-olfactometry (GC-O), and quantitative measurements to determine its odor activity value (OAV).

Extensive research has been conducted to identify the key aroma compounds in oat flakes. However, these studies have primarily identified the (E,E,Z)-2,4,6-nonatrienal isomer as the character impact compound responsible for the typical cereal-like and sweet aroma of oat flakes. nih.govacs.orgresearchgate.net This isomer is noted for its remarkably low odor threshold of 0.0002 ng/L in air and is present in oat flakes at a concentration of approximately 13 µg/kg. nih.govacs.org

In contrast, there is a lack of scientific literature that identifies or quantifies (E,Z,Z)-2,4,6-Nonatrienal as a key odorant in oat flakes or describes its specific contribution to their distinctive aroma. One study that synthesized various isomers of 2,4,6-nonatrienal noted the presumed formation of the (E,Z,Z)- isomer, but the quantity was insufficient for a definitive structural confirmation and sensory characterization. acs.org

Table 1: Research Findings on 2,4,6-Nonatrienal Isomers in Oat Flakes

| Isomer | Role in Oat Flake Aroma | Odor Threshold (in air) | Concentration |

| (E,Z,Z)-2,4,6-Nonatrienal | No data available | No data available | No data available |

| (E,E,Z)-2,4,6-Nonatrienal | Key odorant with cereal, sweet aroma nih.govacs.org | 0.0002 ng/L nih.govacs.org | 13 µg/kg nih.govacs.org |

The characteristic aroma of fresh walnuts has been the subject of detailed sensory and chemical analysis. Research has pinpointed (2E,4E,6Z)-nona-2,4,6-trienal, which is synonymous with (E,E,Z)-2,4,6-nonatrienal, as a crucial component of the walnut aroma profile, working in concert with the compound sotolon. nih.govacs.orgresearchgate.netnih.govtum.de The natural concentration of this isomer in walnuts is reported to be approximately 10 µg/kg. nih.govacs.org

There are currently no available scientific studies that demonstrate the presence or sensory contribution of the specific (E,Z,Z)-2,4,6-Nonatrienal isomer to the aroma profile of walnuts.

The complex and highly valued aroma of Darjeeling black tea has been extensively studied. Scientific investigations have identified (E,E,Z)-2,4,6-nonatrienal as a key odorant in Darjeeling black tea infusions, where it is noted for its high flavor dilution (FD) factor and oat-flake-like aroma. acs.org

To date, there is no scientific literature that reports (E,Z,Z)-2,4,6-Nonatrienal as a primary or contributing odorant component in Darjeeling black tea.

While the aroma profiles of watermelon juice, surimi, and toasted oak wood have been investigated, there is no specific evidence in the scientific literature of the contribution of (E,Z,Z)-2,4,6-Nonatrienal to the aroma of these products. Research on watermelon juice has identified a different isomer, "trans,trans,cis-2,4,6-nonatrienal," which corresponds to (E,E,Z)-2,4,6-nonatrienal. actahort.orgfao.org Studies on the volatile compounds in surimi and toasted oak wood have not reported the presence or sensory impact of the (E,Z,Z)- isomer.

Table 2: Presence of 2,4,6-Nonatrienal Isomers in Various Food Matrices

| Food Matrix | (E,Z,Z)-2,4,6-Nonatrienal | Other Isomers Identified |

| Watermelon Juice | No data available | (E,E,Z)-2,4,6-nonatrienal actahort.orgfao.org |

| Surimi | No data available | No data available |

| Toasted Oak Wood | No data available | No data available |

Role in Off-Flavor Formation

The degradation of lipids, particularly polyunsaturated fatty acids, can lead to the formation of potent volatile compounds that contribute to undesirable off-flavors in food products.

The oxidation of omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), is known to produce characteristic "fishy" off-flavors. Studies aimed at identifying the compounds responsible for these taints have found that (E,E,Z)-2,4,6-nonatrienal is among the compounds with the highest flavor dilution (FD) factors generated during the autoxidation of EPA. researchgate.netnih.gov

There is currently no scientific research that specifically implicates the (E,Z,Z)-2,4,6-Nonatrienal isomer in the formation of "fishy" off-flavors resulting from the oxidation of omega-3 fatty acids.

Sensory Perception and Threshold Studies

There is no available data in the reviewed scientific literature detailing the sensory perception or odor threshold of (E,Z,Z)-2,4,6-Nonatrienal.

Aroma Reconstitution and Omission Experiments for Sensory Validation

No studies were found that included (E,Z,Z)-2,4,6-Nonatrienal in aroma reconstitution or omission experiments to validate its sensory contribution to any food product.

Advanced Research Perspectives and Future Directions

Elucidation of Detailed Mechanistic Pathways for Formation and Degradation

Future research is poised to unravel the precise chemical routes that lead to the formation and subsequent breakdown of (E,Z,Z)-2,4,6-Nonatrienal. While the broader class of 2,4,6-nonatrienal isomers is known to originate from the oxidative degradation of polyunsaturated fatty acids like α-linolenic acid, the specific stereochemistry of the (E,Z,Z) isomer suggests more nuanced pathways that require detailed investigation.

Formation Pathways: The generation of 2,4,6-nonatrienal isomers can occur through both enzymatic (e.g., lipoxygenase-mediated) and non-enzymatic autoxidation processes. researchgate.netnih.gov A key area of future study is the elucidation of the specific enzymes and reaction conditions that favor the formation of the (Z,Z) configuration at the 4th and 6th positions. One promising research avenue is the investigation of photoisomerization. Studies have shown that exposing other geometrical isomers of 2,4,6-nonatrienal to light can generate a mixture of isomers, including (2E,4Z,6Z)-2,4,6-nonatrienal. nih.gov This suggests that environmental factors like sunlight could play a crucial role in the formation of this specific isomer from more common precursors.

Degradation Pathways: The degradation of (E,Z,Z)-2,4,6-Nonatrienal is an area ripe for discovery. As a polyunsaturated aldehyde, it is inherently reactive. Future studies will likely focus on several key mechanisms:

Oxidation: The aldehyde functional group is susceptible to oxidation, which would convert the molecule into (E,Z,Z)-2,4,6-nonatrienoic acid. Investigating the enzymatic and non-enzymatic conditions that catalyze this reaction is a critical next step.

Nucleophilic Attack: The conjugated double bond system renders the molecule susceptible to nucleophilic addition reactions, such as Michael addition. nih.gov Biological nucleophiles, including amino acid residues (like cysteine and lysine) and glutathione (B108866), could react with the trienal, forming covalent adducts and leading to its degradation and clearance. researchgate.net Identifying the specific adducts formed is a key research goal.

Investigation of Specific Molecular Interactions in Biological Systems

The high reactivity of (E,Z,Z)-2,4,6-Nonatrienal, conferred by its aldehyde group and conjugated π-system, suggests it can engage in significant molecular interactions within biological systems. A primary future research direction is to move beyond general principles of aldehyde toxicity and identify the specific molecular targets of this compound.

The electrophilic nature of α,β-unsaturated aldehydes indicates a high propensity to form covalent adducts with biological macromolecules. nih.govcreative-proteomics.com The primary targets are expected to be soft nucleophiles, with the thiol groups of cysteine residues in proteins being particularly susceptible. nih.gov Future proteomic studies could employ strategies to identify specific proteins that are modified by (E,Z,Z)-2,4,6-Nonatrienal. This could be achieved by using tagged versions of the aldehyde to pull down and identify its protein binding partners. Such research could reveal how this volatile compound might disrupt protein function and cellular signaling pathways. researchgate.net

Another key area is the interaction with biological receptors, particularly olfactory receptors. Given its role as an insect pheromone, it undoubtedly binds with high specificity to receptors in the insect's antennae. pherobase.com Characterizing these receptors and their binding pockets would provide fundamental insights into chemosensation and could inform the design of novel, species-specific pest control agents.

Development of Novel Analytical Probes for in situ Analysis

To understand the precise biological roles of (E,Z,Z)-2,4,6-Nonatrienal, it is crucial to visualize its location and concentration within living cells and tissues in real-time. This requires the development of novel analytical probes with high specificity and sensitivity. As a transient and low-abundance molecule, its detection presents a significant challenge. chemrxiv.org

Future research will likely focus on designing chemoselective probes that react specifically with the trienal structure. One promising approach is the use of fluorescent hydroxylamine-based probes. chemrxiv.org These probes can react with the aldehyde group via oxime ligation, a rapid and bioorthogonal reaction, leading to a fluorescent signal that allows for microscopic imaging of the aldehyde's subcellular localization. chemrxiv.org Adapting this technology for the specific detection of (E,Z,Z)-2,4,6-Nonatrienal over other aldehydes would be a major advancement.

Furthermore, the development of biosensors for volatile aldehydes could enable real-time monitoring in agricultural settings. researchgate.net Such sensors could be engineered to detect airborne (E,Z,Z)-2,4,6-Nonatrienal, providing an early warning system for the presence of pests like the tobacco flea beetle.

Applications in Chemoecology for Sustainable Agricultural Practices

The most clearly defined biological role for (E,Z,Z)-2,4,6-Nonatrienal is in the field of chemoecology, where it functions as a semiochemical (a chemical involved in communication). This knowledge opens significant opportunities for its application in sustainable agriculture.

Specifically, (E,Z,Z)-2,4,6-Nonatrienal has been identified as a pheromone produced by the male tobacco flea beetle, Epitrix hirtipennis. pherobase.com This finding is pivotal for developing eco-friendly pest management strategies. Future applications could include:

Pest Monitoring: Traps baited with synthetic (E,Z,Z)-2,4,6-Nonatrienal could be deployed to monitor tobacco flea beetle populations, allowing for more precise and timely application of control measures.

Mating Disruption: Dispersing the pheromone in fields could interfere with the ability of male and female beetles to find each other for mating, thereby reducing their reproductive success and controlling population growth without the use of broad-spectrum insecticides.

The broader class of volatile aldehydes is known to have insecticidal properties and to play roles in plant defense. nih.govnih.gov Research into the specific effects of (E,Z,Z)-2,4,6-Nonatrienal on other insects and its potential role in plant-to-plant signaling could further expand its utility in creating more sustainable agricultural systems. frontiersin.org

Table 1: Chemoecological Roles of 2,4,6-Nonatrienal Isomers in Flea Beetles (Epitrix spp.)

| Isomer | Species | Common Name | Function |

|---|---|---|---|

| (E,Z,Z)-2,4,6-Nonatrienal | Epitrix hirtipennis | Tobacco Flea Beetle | Pheromone pherobase.com |

| (E,E,Z)-2,4,6-Nonatrienal | Epitrix fuscula | Eggplant Flea Beetle | Pheromone nih.govpherobase.com |

| (E,E,E)-2,4,6-Nonatrienal | Epitrix fuscula | Eggplant Flea Beetle | Pheromone nih.gov |

Integration with Advanced Omics Technologies for Comprehensive Metabolomic Profiling

Understanding the complete impact of (E,Z,Z)-2,4,6-Nonatrienal requires a holistic, systems-level approach. The integration of this compound into advanced omics research frameworks represents a significant future direction. researchgate.net

Volatolomics and Lipidomics: These fields are central to studying (E,Z,Z)-2,4,6-Nonatrienal. Volatolomics, the study of volatile organic compounds, can be used to profile the emission of this pheromone from its source and track its movement through the environment. nih.gov Lipidomics, the large-scale study of lipids, is crucial for tracing its biosynthesis from fatty acid precursors like α-linolenic acid and identifying other lipid peroxidation products that may be formed concurrently. nih.govresearchgate.net Combining these approaches could reveal the metabolic state that triggers the production of this specific semiochemical.

Proteomics and Transcriptomics: To understand the downstream effects of (E,Z,Z)-2,4,6-Nonatrienal exposure, proteomics can be used to identify the specific proteins that are covalently modified (as discussed in section 8.2). Transcriptomics can simultaneously reveal changes in gene expression that occur in response to the compound, providing a comprehensive picture of the cellular response. Integrating these data layers can elucidate the signaling pathways modulated by this aldehyde. umanitoba.caunimi.it

This multi-omics strategy will allow researchers to build comprehensive models of the compound's lifecycle, from its synthesis and environmental signaling role to its molecular interactions and ultimate biological effects, paving the way for a deeper understanding of its function in complex biological systems. nih.gov

Q & A

Q. How can isomer-specific quantification challenges be resolved for 2,4,6-nonatrienal in mixtures of geometric isomers?

- Answer : Optimize GC parameters (e.g., 70°C/min ramps, 0.25 μm film thickness columns) to separate (E,Z,Z) from (E,E,E) isomers . Complement with NMR-based structural elucidation or density functional theory (DFT) calculations to predict ¹H chemical shifts for isomer confirmation .

Q. What mechanistic insights explain the thermal degradation pathways of linolenic acid to (E,Z,Z)-2,4,6-nonatrienal?

- Answer : Use model systems with controlled lipid oxidation (e.g., β-carotene as a radical quencher) to track hydroperoxide intermediates via LC-MS. Isotopic labeling (e.g., ²H/¹⁸O) can clarify cleavage mechanisms during lipid peroxidation .

Q. How do matrix components (e.g., proteins, polysaccharides) influence the stability and release of (E,Z,Z)-2,4,6-nonatrienal during food processing?

- Answer : Employ dynamic headspace sampling with simulated matrices (e.g., β-glucan-rich vs. protein-rich systems) to assess binding/release kinetics. Use time-intensity sensory profiling to correlate matrix effects with perceived aroma persistence .

Methodological Considerations

- Chromatography : Reference NIST gas chromatography programs (e.g., 20°C to 240°C gradients) for reproducibility .

- Sensory Validation : Align with ISO 8586 standards for panel training and threshold determination.

- Data Reporting : Follow ICMJE guidelines for detailing chemical sources, purity, and analytical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.